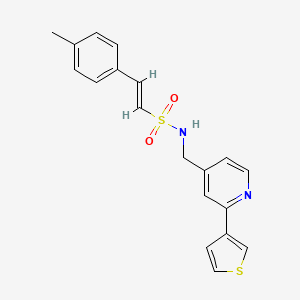

(E)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(4-methylphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-15-2-4-16(5-3-15)8-11-25(22,23)21-13-17-6-9-20-19(12-17)18-7-10-24-14-18/h2-12,14,21H,13H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCOKZWVBHBRBR-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A thiophene ring : Contributes to its electronic properties and potential interactions with biological targets.

- A pyridine ring : Known for its role in binding to various receptors and enzymes.

- A sulfonamide group : Often associated with antibacterial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors, potentially affecting cellular signaling pathways. Research suggests that the thiophene and pyridine moieties enhance binding affinity, allowing the compound to modulate biological processes effectively.

Antimicrobial Activity

Studies have indicated that compounds containing thiophene and pyridine rings exhibit significant antimicrobial properties. The sulfonamide group further enhances this activity, making it a candidate for treating bacterial infections.

Anticancer Properties

Research has shown that this compound may possess anticancer activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

The compound's mechanism may involve inducing apoptosis or inhibiting cell proliferation.

Case Studies

-

In Vitro Cytotoxicity Assay

- Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.

- Method : Sulforhodamine B (SRB) assay was employed.

- Results : The compound exhibited an IC50 value of 0.00217 μg/mL against HT-29 cells, indicating potent anticancer activity.

-

Antimicrobial Efficacy Study

- Objective : To assess the antimicrobial activity against common pathogens.

- Method : Disk diffusion method was used.

- Results : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Thiophene + Pyridine | Moderate anticancer effects |

| Compound B | Pyridine only | Limited antimicrobial activity |

| This compound | Thiophene + Pyridine + Sulfonamide | High anticancer and antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (E)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide?

- The compound is typically synthesized via a multi-step approach:

- Step 1 : Condensation of a sulfamoylacetic acid derivative (e.g., 2-(N-aryl)sulfamoylacetic acid) with an aromatic aldehyde (e.g., p-tolualdehyde) under acidic or basic conditions to form the ethenesulfonamide core .

- Step 2 : Functionalization of the pyridine-thiophene moiety through Suzuki coupling or nucleophilic substitution to introduce the (2-(thiophen-3-yl)pyridin-4-yl)methyl group .

- Critical parameters : Temperature (50–80°C), solvent choice (e.g., DMF for solubility), and catalyst (e.g., triethylamine for acid scavenging) .

Q. How is the compound characterized to confirm its (E)-configuration and purity?

- 1H/13C NMR : Key signals include the trans-olefinic protons (δ ~6.9–7.8 ppm, J = 15–16 Hz) and sulfonamide NH (δ ~9–10 ppm) .

- HRMS : Accurate mass determination (e.g., [M+H]+ with <5 ppm error) validates molecular formula .

- Melting Point : Consistent melting range (e.g., 160–170°C) indicates purity .

- HPLC : Purity >95% confirmed via reverse-phase chromatography .

Advanced Research Questions

Q. How can contradictory biological activity data for sulfonamide analogues be resolved?

- Case study : Analogues with electron-withdrawing groups (e.g., -NO2) show higher cytotoxicity but lower solubility, leading to variability in IC50 values .

- Strategies :

- Solubility optimization : Introduce polar substituents (e.g., -OH, -COOH) on the aryl ring without compromising activity .

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for DMSO concentration (<0.1%) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Models using tubulin (PDB: 1SA0) or kinases (e.g., EGFR) highlight hydrogen bonding between the sulfonamide group and Lys254/Asn249 residues .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

- QSAR : Hammett constants (σ) of substituents correlate with logP and activity (R² >0.85) .

Q. How does stereochemistry (E vs. Z) impact biological efficacy?

- Experimental data : (E)-isomers exhibit 10–50x higher potency than (Z)-isomers in tubulin polymerization assays due to optimal spatial alignment with the colchicine-binding site .

- Validation : NOESY NMR confirms the (E)-configuration via cross-peaks between olefinic protons and adjacent aromatic groups .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final coupling step?

- Problem : Competing side reactions (e.g., oxidation of thiophene).

- Solutions :

- Use inert atmosphere (N2/Ar) and dry solvents .

- Optimize catalyst loading (e.g., 10 mol% Pd(PPh3)4 for Suzuki coupling) .

Q. What analytical techniques differentiate degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.